Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Overview
Description
Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, also known as Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Key Intermediate in Chemical Reactions : Methyl 4-hydroxy-2-butynoate, a related compound, is crucial in Grignard and related reactions. It's used to form acetals and ketals, protect against oxygen, and create potential explosives (Earl & Townsend, 2003).
Pharmaceutical Applications : Compounds synthesized using this chemical have shown high inhibitory activity against human topoisomerase I and II. This suggests potential use as a pharmaceutical agent for conditions like fibrosis (D’yakonov et al., 2015a), (D’yakonov et al., 2015b).
Intermediate for Synthesizing Other Compounds : An efficient synthesis of 2-hydroxycyclobutanone derivatives, which can be used as intermediates for the synthesis of 1,4-diketones and cyclopentenones, has been demonstrated (Murai, Ono & Masamune, 1977).
Tyrosinase Inhibitor for Cosmetic Applications : The synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy] phenol, an effective tyrosinase inhibitor, has been optimized for cosmetic applications (Chen Ying-qi, 2010).
Studying Nitrogen-Oxygen Bonds in Chemistry : MTOTHP, a molecule related to this chemical, is key in understanding the stability of nitrogen-oxygen bonds and their role in photochemical excitation (Vénosová et al., 2020).
Environmental Applications : The Montmorillonite K10 clay-catalyzed reaction enables environmentally friendly synthesis of related compounds in an undergraduate organic laboratory setting (Dintzner et al., 2012).
Antihypertensive Agents : O-heterocyclic angiotensin converting enzyme inhibitors from Sargassum wightii, derived from a related chemical process, show potential as antihypertensive agents due to their antioxidative properties (Maneesh & Chakraborty, 2018).
Synthesis of Statins : A method for preparing a δ-formyl-δ-valerolactone precursor, related to the synthesis process of Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, provides a key platform for statin synthesis (Časar & Košmrlj, 2009).
Properties
IUPAC Name |
4-(oxan-2-yloxy)butanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h6,9H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMPHMYUITTYTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338796 | |
Record name | Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54911-85-2 | |
Record name | Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of the "1,2-epoxy-4-(tetrahydropyranyloxy)butane" in the synthesis of exogonic acid?
A1: While the abstract doesn't explicitly detail the mechanism, it states that "1,2-epoxy-4-(tetrahydropyranyloxy)butane" is used in a sequential alkylation step alongside epoxypropane. This suggests that this compound acts as an alkylating agent. []
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